N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS2/c25-20(15-26-17-8-2-1-3-9-17)24(14-16-7-6-12-22-13-16)21-23-18-10-4-5-11-19(18)27-21/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGLUJWUXQSRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies, drawing from diverse research sources.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole ring, a phenylthio group, and a pyridin-3-ylmethyl moiety. Its molecular formula is C21H17N3OS2, indicating the presence of nitrogen, sulfur, and oxygen in its structure. The unique arrangement of these functional groups is believed to contribute to its biological activity.
Antiviral Activity
Research has indicated that compounds with similar structures exhibit antiviral properties. Specifically, heterocyclic compounds like benzo[d]thiazoles have been noted for their ability to inhibit viral replication. For instance, studies on related compounds have shown efficacy against hepatitis viruses, suggesting that this compound may also possess similar properties .
Anticonvulsant Activity
In a study focusing on new benzo[d]thiazol-2-yl-aminoacetamides, several derivatives were synthesized and tested for anticonvulsant activity using the maximal electroshock seizure (MES) test. Some derivatives demonstrated significant protective indices compared to standard anticonvulsants like phenytoin and carbamazepine, indicating that this compound could be explored for similar therapeutic effects .
Anti-inflammatory Activity
Molecular docking studies have suggested that this compound may act as a COX-2 inhibitor. In vitro assays demonstrated that certain derivatives showed promising anti-inflammatory activity by inhibiting cyclooxygenase enzymes involved in the inflammatory process. This suggests potential applications in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzo[d]thiazole Ring : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
- Introduction of Phenylthio Group : Nucleophilic substitution using thiophenol.
- Attachment of Pyridin-3-ylmethyl Group : Nucleophilic substitution with pyridin-3-ylmethyl halide.
- Acetylation : Final acetylation step to yield the acetamide derivative.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antiviral Screening : A study evaluated various benzo[d]thiazole derivatives for antiviral activity against hepatitis viruses, establishing a correlation between structural features and biological efficacy .
- Anticonvulsant Evaluation : The anticonvulsant properties were assessed in animal models, revealing that certain derivatives exhibited significant activity and safety profiles compared to established drugs .
- Anti-inflammatory Studies : Molecular docking studies suggested that the compound could effectively bind to COX enzymes, leading to further experimental validation of its anti-inflammatory effects .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds similar to N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide. For instance, a class of thiazole derivatives was synthesized and evaluated for their effects on tumor cell lines such as A549 (lung cancer) and C6 (glioma) using various assays including MTT and caspase-3 activation assays. The results indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents against cancer .
Case Study: Structure-Activity Relationship (SAR)
A study focused on the SAR of thiazole derivatives demonstrated that modifications to the thiazole ring significantly influenced anticancer activity. The introduction of specific substituents enhanced the ability of these compounds to inhibit tumor growth and promote apoptosis in cultured cells. This insight is crucial for designing more effective anticancer agents based on the benzo[d]thiazole scaffold .
Antiviral Properties
In addition to anticancer properties, this compound has shown potential as an antiviral agent. Research into N-heterocycles has revealed their efficacy against various viral strains, including HIV and hepatitis viruses. Compounds with similar structural motifs have been reported to exhibit virucidal activity by targeting viral replication mechanisms .
Comparative Analysis of Antiviral Efficacy
A comparative study evaluated several thiazole derivatives against standard antiviral drugs. The results indicated that certain derivatives exhibited superior antiviral activity compared to established treatments, suggesting a promising avenue for further development in antiviral therapies .
Summary of Findings
Q & A
Q. Basic
- 1H/13C-NMR : Confirm regiochemistry of the pyridin-3-ylmethyl group (δ ~4.5 ppm for –CH2–) and phenylthio moiety (δ ~7.3–7.5 ppm) .
- HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 422.08) .
- IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and thioamide (C–S, ~680 cm⁻¹) stretches .
- X-ray crystallography : Resolve stereochemical ambiguities in the benzo[d]thiazole core .
How can computational methods predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Screen against kinase domains (e.g., EGFR or MAPK) using AutoDock Vina; prioritize poses with H-bonding to pyridinyl N and hydrophobic contacts with phenylthio groups .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to identify critical binding residues .
- DFT calculations : Predict electron density distribution to guide SAR studies (e.g., Fukui indices for electrophilic attack sites) .
How to resolve contradictions in reported synthetic yields for this compound?
Q. Advanced
- Variable analysis : Compare catalysts (e.g., K2CO3 vs. Cs2CO3), solvent polarity (DMF vs. acetonitrile), and reaction times (6–24 hrs) across studies .
- Impurity profiling : Use LC-MS to identify side products (e.g., over-alkylation at the pyridine N) and adjust stoichiometry (1.2:1 amine:chloroacetyl ratio) .
- Scale-up challenges : Optimize mixing efficiency and temperature gradients in batch reactors to minimize yield drop (>50% loss reported at >10 g scale) .
What strategies enhance the compound’s bioavailability based on its physicochemical properties?
Q. Advanced
- LogP optimization : Introduce polar substituents (e.g., –OH or –OMe) on the phenylthio group to reduce LogP from 3.8 to <2.5, improving aqueous solubility .
- Prodrug design : Mask the acetamide carbonyl as an ester (e.g., pivaloyloxymethyl) for enhanced intestinal absorption .
- Co-crystallization : Use succinic acid or L-arginine to improve dissolution rates in PBS (pH 7.4) .
What in vitro assays are used for initial biological screening?
Q. Basic
- Kinase inhibition : Test IC50 against recombinant EGFR (Kinase-Glo assay; IC50 ~1.2 µM reported for analogs) .
- Antimicrobial activity : Broth microdilution (MIC ~16 µg/mL against S. aureus) .
- Cytotoxicity : MTT assay in HeLa cells (CC50 >50 µM indicates selectivity) .
How to design SAR studies for derivatives?
Q. Advanced
- Core modifications : Replace benzo[d]thiazole with indole or quinoline to assess impact on kinase binding .
- Substituent variation : Introduce electron-withdrawing groups (e.g., –NO2) on phenylthio to enhance electrophilicity and potency .
- Bioisosteres : Swap pyridin-3-ylmethyl with piperazine to improve metabolic stability .
What are the challenges in crystallizing this compound for X-ray analysis?
Q. Advanced
- Polymorphism : Screen >10 solvent systems (e.g., DMSO/water vs. chloroform/heptane) to isolate stable Form I crystals .
- Disorder : Resolve positional disorder in the phenylthio group using SHELXL refinement with ISOR restraints .
- Low diffraction : Optimize crystal size (0.2–0.5 mm³) and use synchrotron radiation (λ = 0.7 Å) for weakly diffracting samples .
How does the compound’s electronic structure influence reactivity?
Q. Advanced
- Hammett analysis : σpara values for substituents on phenylthio correlate with nucleophilic aromatic substitution rates (ρ = +1.2) .
- DFT frontier orbitals : LUMO (-2.1 eV) localized on the acetamide carbonyl, making it susceptible to nucleophilic attack .
- NBO charges : Pyridinyl N (-0.45 e) acts as a hydrogen-bond acceptor in enzyme binding .
What purification techniques are effective post-synthesis?
Q. Basic
- Recrystallization : Use ethanol/water (3:1) to achieve >95% purity; cooling rate <2°C/min minimizes impurities .
- Flash chromatography : Silica gel (40–63 µm) with gradient elution (hexane → ethyl acetate) removes unreacted thiophenol .
- Prep-HPLC : C18 column (20 × 250 mm), 15 mL/min flow, 60% acetonitrile/water to isolate enantiomers (if chiral centers exist) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
